Samarium sulfide

説明

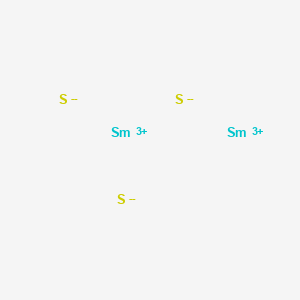

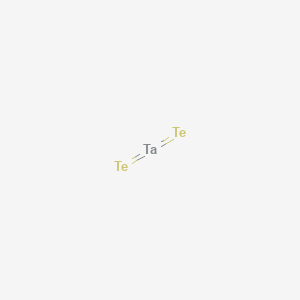

Samarium(III) sulfide (Sm2S3) is a chemical compound of the rare earth element samarium and sulfur . In this compound, samarium is in the +3 oxidation state, and sulfur is an anion in the -2 state . It is a semiconductor with a band gap of 1.7 eV .

Synthesis Analysis

One way to make Samarium(III) sulfide is to heat samarium metal with sulfur . Another way to make a thin film is to alternatively soak in samarium(III) chloride tartaric acid complex, and sodium thiosulfate .Molecular Structure Analysis

The low-temperature α form of Samarium(III) sulfide crystallizes in the orthorhombic crystal system . The unit cell has dimensions a=7.376, b=3.9622 c=15.352 Å with volume 448.7 Å3 . There are two kinds of samarium coordination in the solid, one is eight coordinated with sulfur surrounding in a bicapped trigonal pyramid .Chemical Reactions Analysis

Samarium(II) iodide-mediated reactions have been applied to natural product total synthesis . Samarium(II) iodide is conveniently generated in the reaction of samarium metal with either diiodomethane or diiodoethane .Physical And Chemical Properties Analysis

Samarium(III) sulfide has a molar mass of 396.915 g/mol, appears as red-brown crystals, and has a density of 5.87 g/cm3 in its solid state . It has a melting point of 1,720 °C and a band gap of 1.71 eV .科学的研究の応用

Piezoresistive Applications : SmS thin films are suitable for piezoelectronic devices due to their stability in different environments (Sousanis et al., 2016).

High-Temperature Sulfur-Absorption : Samarium-doped cerium sorbents are effective for removing H2S at high temperatures, a key aspect in various industrial applications (Hu & Dong, 2020).

Chemical Synthesis : SmS can be involved in the production of β-hydroxy sulfides, enhancing the efficiency of epoxide ring opening processes (Still et al., 1998).

Film Deposition Techniques : Polycrystalline films of SmS can be produced via vacuum sublimation, useful in various applications, including electronics (Bzhalava et al., 1975).

Catalysis and Fuel Cells : SmS is valuable in catalysis and fuel cells, especially considering the challenges in its extraction due to its affinity for oxygen and sulfur (Esquivel et al., 2005).

Electrical and Magnetic Properties : SmS demonstrates interesting electrical and magnetic properties, such as a transition from semiconducting to metallic conduction, relevant in materials science (Sato et al., 1981).

Thermal Cycling Effects : SmS shows significant temperature drops during thermal cycling, indicating semiconductor-metal phase transitions, which can be significant in thermal management applications (Kaminskii & Solov'ev, 2005).

Photoluminescence : Samarium-doped zinc sulfide nanophosphors exhibit unique photoluminescent properties, useful in optoelectronic applications (Ashwini et al., 2020).

Thermovoltaic Applications : Polycrystalline SmS with a concentration gradient of excess samarium ions demonstrates a thermovoltaic effect, significant in energy conversion technologies (Kaminskii et al., 2009).

Electrochemical Applications : Graphene oxide/samarium sulfide composite thin films have been studied for their electrochemical properties, relevant in energy storage and sensor technologies (Ghogare et al., 2020).

作用機序

将来の方向性

Samarium monosulfide (SmS) has gained considerable interest as a switchable material . It could be exploited in several applications, such as high-density optical storage and memory materials, thermovoltaic devices, infrared sensors, and more . The study of SmS is being pushed to nanoscale dimensions, opening an intriguing range of applications for low-dimensional, pressure-induced semiconductor–metal transition compounds .

特性

IUPAC Name |

samarium(3+);trisulfide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3S.2Sm/q3*-2;2*+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKZKWPQFAZAUSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[S-2].[S-2].[S-2].[Sm+3].[Sm+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Sm2S3, S3Sm2 | |

| Record name | Samarium(III) sulfide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Samarium(III)_sulfide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90923512 | |

| Record name | Disamarium trisulphide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90923512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

12067-22-0 | |

| Record name | Samarium sulfide (Sm2S3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012067220 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Samarium sulfide (Sm2S3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disamarium trisulphide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90923512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disamarium trisulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.875 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-2-[(3E)-4-(3,4-Dimethoxyphenyl)but-3-en-2-ylidene]hydrazine-1-carboxamide](/img/structure/B83565.png)